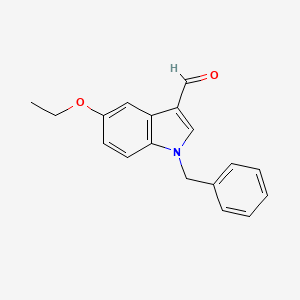

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.

作用機序

Target of Action

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a biochemical used in proteomics research . It has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization . These targets play crucial roles in transcription regulation and apoptosis, respectively.

Mode of Action

For instance, when used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, it may prevent the enzyme from performing its role in RNA synthesis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting the C-terminal domain of RNA polymerase II can disrupt the transcription process, affecting gene expression . Similarly, inhibiting the Bcl-2 family of proteins can trigger apoptosis, a form of programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets. For instance, inhibiting RNA polymerase II can lead to reduced gene expression, while inhibiting Bcl-2 proteins can induce apoptosis . These effects can have significant implications in various biological contexts, such as cancer treatment.

生化学分析

Biochemical Properties

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes such as RNA polymerase II and Bcl-2 family proteins . These interactions are essential for its role in inhibiting or activating specific biochemical pathways. The compound’s ability to undergo C–C and C–N coupling reactions makes it a valuable precursor in the synthesis of complex molecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the aryl hydrocarbon receptor in intestinal immune cells stimulates the production of interleukin-22, which facilitates mucosal reactivity . Additionally, it exhibits antioxidant, anti-inflammatory, and anticancer activities, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of RNA polymerase II and Bcl-2 family proteins, leading to changes in gene expression and enzyme activity . The compound’s ability to undergo free radical reactions and nucleophilic substitutions further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to chronic effects, including changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are essential for understanding its biochemical activity. It serves as a precursor for the synthesis of indole alkaloids and other complex molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity and function in biochemical reactions.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

準備方法

The synthesis of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring. For instance, 1-benzyl-1-phenylhydrazine can be reacted with an appropriate aldehyde in the presence of an acid catalyst to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

化学反応の分析

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

科学的研究の応用

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

類似化合物との比較

1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

1-benzyl-1H-indole: This compound lacks the ethoxy and aldehyde groups, which may result in different biological activities and chemical reactivity.

1-benzyl-3-formylindole: Similar to this compound but without the ethoxy group, affecting its solubility and interaction with biological targets.

Ethyl 1H-indole-3-carboxylate:

These comparisons highlight the unique structural features of this compound that contribute to its distinct properties and applications.

生物活性

1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an indole derivative characterized by the following structural formula:

This compound features a benzyl group and an ethoxy substituent, which may influence its biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit multiple biological activities, including:

- Anti-proliferative Effects : Indole derivatives have shown significant anti-cancer properties. For instance, analogs like 1-benzyl-indole-3-carbinol (I3C) have demonstrated a 1000-fold increase in potency against breast cancer cells compared to their parent compounds .

- Cell Cycle Arrest : These compounds often induce G1 phase cell cycle arrest, which is crucial for inhibiting cancer cell proliferation. This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs) and alterations in transcription factor activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Breast Cancer Treatment

A study examined the effects of 1-benzyl-I3C (a related compound) on estrogen-responsive and independent breast cancer cells. The results indicated that this compound significantly inhibited cell growth at low concentrations, demonstrating its potential as a therapeutic agent for treating breast cancer .

Case Study 2: Mechanistic Insights

Investigations into the molecular mechanisms revealed that these indole derivatives disrupt interactions between transcription factors and their target genes, leading to reduced expression of proteins essential for cell cycle progression and survival . This suggests a multifaceted approach to targeting cancer cells through both transcriptional and non-transcriptional pathways.

特性

IUPAC Name |

1-benzyl-5-ethoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-21-16-8-9-18-17(10-16)15(13-20)12-19(18)11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQOLDRMSYFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。